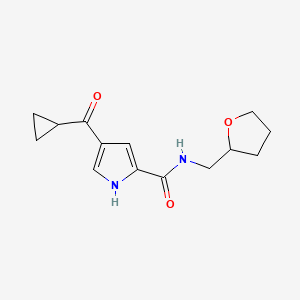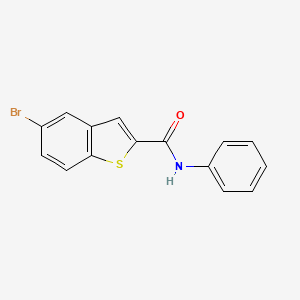![molecular formula C14H14N2O4 B3037175 2-[(2,4-Dimethoxyphenyl)amino]nicotinic acid CAS No. 460363-29-5](/img/structure/B3037175.png)
2-[(2,4-Dimethoxyphenyl)amino]nicotinic acid
描述
2-[(2,4-Dimethoxyphenyl)amino]nicotinic acid is a chemical compound with the molecular formula C14H14N2O4. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
作用机制
Target of Action
The primary target of 2-[(2,4-Dimethoxyphenyl)amino]nicotinic acid is likely to be similar to that of nicotinic acid (niacin), a form of Vitamin B3 . Niacin has been found to interact with a specific niacin receptor in adipocytes and immune cells . This interaction plays a crucial role in lipid metabolism and vascular anti-inflammatory events .
Mode of Action
The compound’s mode of action is expected to be similar to that of niacin. Niacin directly and noncompetitively inhibits hepatocyte diacylglycerol acyltransferase–2, a key enzyme for triglyceride synthesis . This inhibition results in accelerated intracellular hepatic apo B degradation and decreased secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by niacin. Niacin is involved in the synthesis and salvage of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism . Niacin also influences the metabolism of apolipoprotein (apo) B–containing lipoproteins and increases apo A-I–containing lipoproteins .
Pharmacokinetics
Niacin is well-absorbed and undergoes extensive first-pass metabolism in the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of this compound are expected to be similar to those of niacin. Niacin reduces total cholesterol, triglyceride, VLDL, LDL, and lipoprotein(a) levels and increases high-density lipoprotein (HDL) levels . It also inhibits oxidative stress and vascular inflammatory genes, key cytokines involved in atherosclerosis .
Action Environment
Factors such as diet, lifestyle, and genetic variations can influence the efficacy of niacin
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethoxyphenyl)amino]nicotinic acid typically involves the reaction of 2,4-dimethoxyaniline with nicotinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. Quality control measures, such as NMR, HPLC, and GC, are employed to verify the purity and consistency of the product .
化学反应分析
Types of Reactions
2-[(2,4-Dimethoxyphenyl)amino]nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced .
科学研究应用
2-[(2,4-Dimethoxyphenyl)amino]nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 2-[(2,5-Dimethoxyphenyl)amino]nicotinic acid
- 2-[(2,4-Dimethoxyphenyl)amino]benzoic acid
- 2-[(2,4-Dimethoxyphenyl)amino]pyridine
Uniqueness
2-[(2,4-Dimethoxyphenyl)amino]nicotinic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .
属性
IUPAC Name |
2-(2,4-dimethoxyanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-9-5-6-11(12(8-9)20-2)16-13-10(14(17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMFJIIOBLFSFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=C(C=CC=N2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B3037096.png)
![5-(2,6-Dimethylmorpholino)-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B3037097.png)
![1-(4-Chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3037099.png)
![3-(benzylsulfanyl)-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037100.png)
![4-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]phenyl 4-methoxybenzenecarboxylate](/img/structure/B3037101.png)
![3-Chloro-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3037102.png)
![3-[(Cyanomethyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3037105.png)
![2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine](/img/structure/B3037107.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-(trifluoromethyl)benzenecarboxylate](/img/structure/B3037109.png)

![4-({6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B3037113.png)
![3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037114.png)
![3-[(2-chlorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037115.png)
